Barium chromate

Catalog No.
S577140
CAS No.
10294-40-3
M.F
BaCrO4
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium chromate

CAS Number

10294-40-3

Product Name

Barium chromate

IUPAC Name

barium(2+);dioxido(dioxo)chromium

Molecular Formula

BaCrO4

Molecular Weight

253.32 g/mol

InChI

InChI=1S/Ba.Cr.4O/q+2;;;;2*-1

InChI Key

QFFVPLLCYGOFPU-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)[O-].[Ba+2]

Solubility

In water, 0.00026 g/100 mL at 20 °C
0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C
Practically insoluble in dilute acetic or chromic acids
Solubility in water, g/100ml at 20 °C: 0.00026 (none)

Synonyms

barium chromate

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Ba+2]

Analytical Chemistry:

  • Sulfate Scavenger in Chromium Electroplating: Barium Chromate acts as a scavenger for sulfate ions (SO4²⁻) in chromium electroplating baths []. As chromium plating progresses, sulfate accumulates in the bath, reducing its effectiveness. Barium Chromate removes sulfate by forming insoluble Barium Sulfate (BaSO4), maintaining the optimal chromium concentration for extended bath life [].

Material Science:

  • Corrosion Inhibition

    Barium Chromate exhibits corrosion-inhibiting properties when used as a pigment in zinc-alloy electroplating []. It forms a protective layer on the zinc surface, hindering the oxidation and degradation process [].

  • Solid-State Electrolytes

    Research explores the potential of Barium Chromate as a material for solid-state electrolytes in advanced batteries []. Its unique ionic conductivity and chemical stability make it a promising candidate for developing next-generation energy storage solutions [].

Environmental Science:

  • Chromium Speciation Studies: Barium Chromate can be employed in analytical techniques to differentiate between different chromium oxidation states (Cr(VI) and Cr(III)) in environmental samples []. This information is crucial for understanding chromium's mobility, toxicity, and potential environmental impact [].

Barium chromate, with the chemical formula BaCrO₄, is a yellow solid compound that is classified as a chromate. It is known for its oxidizing properties and has a molar mass of 253.37 g/mol. This compound appears as a fine light-yellow powder and is odorless. Barium chromate is insoluble in water but soluble in strong acids like hydrochloric acid and nitric acid, making it an important compound in various

Barium chromate does not have a well-defined mechanism of action in biological systems. However, its chromate ion (CrO42-) is a known oxidizing agent, and exposure can lead to oxidative stress and cell damage [].

  • Dissolution in Acids: When barium chromate reacts with hydrogen ions from acids, it produces barium ions (Ba²⁺) and dichromate ions (Cr₂O₇²⁻):
    2BaCrO4+2H+2Ba2++Cr2O72+H2O2\text{BaCrO}_4+2\text{H}^+\rightarrow 2\text{Ba}^{2+}+\text{Cr}_2\text{O}_7^{2-}+\text{H}_2\text{O}
  • Precipitation Reaction: Barium chromate can be precipitated from solutions containing barium chloride and sodium chromate:
    BaCl2+Na2CrO4BaCrO4+2NaCl\text{BaCl}_2+\text{Na}_2\text{CrO}_4\rightarrow \text{BaCrO}_4\downarrow +2\text{NaCl}
  • Oxidation Reactions: It can act as an oxidizing agent in pyrotechnic compositions and other chemical processes .

Barium chromate is recognized for its significant biological activity, particularly its toxicity. It is classified as a carcinogen due to its hexavalent chromium content, which poses serious health risks upon exposure. Inhalation or ingestion can lead to severe health issues, including damage to the kidneys, liver, lungs, and nervous system. Skin contact may result in irritation or allergic reactions, while prolonged exposure can cause chronic respiratory issues and skin ulcers .

Barium chromate can be synthesized through various methods:

  • Precipitation Method: The most common method involves mixing barium chloride with sodium chromate in aqueous solutions, leading to the precipitation of barium chromate.
    • Reaction:
    BaCl2+Na2CrO4BaCrO4+2NaCl\text{BaCl}_2+\text{Na}_2\text{CrO}_4\rightarrow \text{BaCrO}_4+2\text{NaCl}
  • Calcination: Barium carbonate can be reacted with potassium dichromate at elevated temperatures to produce barium potassium chromate:
    • Reaction:
    BaCO3+K2Cr2O7BaCrO4K2Cr2O7+CO2\text{BaCO}_3+\text{K}_2\text{Cr}_2\text{O}_7\rightarrow \text{BaCrO}_4\cdot \text{K}_2\text{Cr}_2\text{O}_7+\text{CO}_2

These methods yield barium chromate as a yellow precipitate that can be further processed for various applications .

Barium chromate has numerous industrial applications:

  • Pigment Production: It is widely used as a pigment in paints, ceramics, glass, and plastics due to its bright yellow color.
  • Corrosion Inhibitor: Employed as a corrosion inhibitor in metal coatings and primers.
  • Pyrotechnics: Functions as an oxidizing agent in fireworks and explosives.
  • Safety Matches: Used in the production of safety matches.
  • Electroplating: Acts as a sulfate scavenger in chromium electroplating baths .

Studies on the interactions of barium chromate focus primarily on its toxicological effects and environmental impact. Its hexavalent chromium form is known to be genotoxic and cytotoxic, posing risks during handling and use. Research indicates that exposure to barium chromate can lead to oxidative stress and cellular damage due to free radical generation . Proper handling protocols are essential to mitigate these risks.

Barium chromate shares similarities with other chromates but has unique properties that set it apart:

Compound NameChemical FormulaSolubilityUnique Properties
Barium ChromateBaCrO₄Insoluble in waterStrong oxidizing agent
Potassium ChromateK₂CrO₄Soluble in waterUsed primarily in analytical chemistry
Sodium ChromateNa₂CrO₄Soluble in waterCommonly used for chromium plating
Calcium ChromateCaCrO₄Slightly solubleLess toxic than barium chromate

Barium chromate's high toxicity and strong oxidizing properties distinguish it from other similar compounds. While other chromates may be more soluble or less hazardous, barium chromate remains a critical compound for specific industrial applications due to its unique characteristics .

Precipitation and Crystallization Methods

Barium chromate synthesis predominantly relies on precipitation reactions in aqueous media. The classical approach involves direct mixing of barium salt solutions (typically barium chloride) with chromate or dichromate sources. However, advanced precipitation techniques have emerged to control particle characteristics.

Homogeneous precipitation represents a significant improvement over direct mixing methods. This approach employs complexation agents such as EDTA to control the release of barium ions in solution. As described by researchers, "The barium is precipitated as the chromate from a solution in which the multivalent cations are complexed with EDTA. The barium ions are homogeneously released in solution when magnesium ions are slowly introduced into the solution". This controlled release mechanism produces particles with superior morphological uniformity.

The pH conditions during precipitation critically influence particle characteristics. Precipitation under alkaline conditions tends to produce larger particles with occlusion of hydroxide impurities, while acidic conditions favor the formation of finer particles. According to patent literature, when barium carbonate is used as a starting material with chromic acid addition resulting in acidic final pH values (between 2.0-3.0), the product consists of "a light-colored yellow precipitate of very fine particle size... 80% of the particles were less than 2 microns, and 60% were less than 1 micron".

Crystallization kinetics studies have revealed fascinating aspects of barium chromate formation. Packter investigated precipitation in well-stirred solutions and established that "crystal growth started after induction periods; regular growth then took place on the nuclei formed during these periods". For the main growth phase (up to about 70% precipitation), growth rates were found to depend on the square of residual excess solute concentrations in solution.

Solid solutions of barium chromate with other compounds, particularly BaSO₄, have also been extensively studied. Researchers demonstrated that "barite (BaSO₄) and barium chromate form a complete solid solution series, where SO₄²⁻ ions substitute for CrO₄²⁻. Both endmembers are isomorphous and crystallise in the space group Pnma". This substitution affects the lattice parameters in a linear fashion relative to composition.

Table 1: Effect of Synthesis Parameters on BaCrO₄ Particle Characteristics

ParameterConditionParticle CharacteristicsReference
pHAlkalineLarger particles, hydroxide occlusions
pHAcidic (2.0-3.0)Fine particles (<2 μm)
Temperature>50°CEllipsoid/spherical particles
TemperatureRoom temperatureDiverse morphologies possible
Mixing rate0.2-2×10⁶ mol L⁻¹ s⁻¹Affects crystal growth kinetics

Template-Assisted and Shape-Directed Synthesis

The controlled synthesis of barium chromate with specific morphologies has been achieved through various templating and directing approaches, allowing unprecedented control over particle architecture.

Double-hydrophilic block copolymers (DHBCs) have emerged as powerful crystal growth modifiers. These polymers consist of a hydrophilic solvating block and a hydrophilic binding block that can selectively adsorb onto growing crystal faces. Research has demonstrated that by employing DHBCs with different functional groups (-COOH, -PO₃H₂, -SO₃H, -SH), a remarkable variety of BaCrO₄ morphologies can be produced: "X-shaped, elongated X-shaped, or rodlike particles, flower-like plates, ellipsoids, spheres, nanofiber bundles, nanofibers, and other more complex morphologies".

Particularly notable is the work with phosphonate-functionalized copolymers: "In the presence of the phosphonated copolymer PEG-b-PMAA-PO₃H₂ (degree of phosphonation: 21%) at pH 5, large conelike bundles of nanofibers ranging from 10 to 20 nm in diameter with lengths up to 150 microns can be produced at room temperature". The effectiveness of these directing agents depends on their covalent structure, as "replacement of the covalently bound phosphonate groups by the ionic salt analogue dopant fails to produce this structure, indicating the importance of the functional polymer block structures".

Template-based approaches using porous materials have also proven successful. Researchers have reported that "single-crystalline BaWO₄ and BaCrO₄ nanorods were synthesized using porous alumina template membranes, and aligned BaWO₄ and BaCrO₄ nanorod arrays were obtained". This method enables precise control over nanorod dimensions by adjusting the pore characteristics of the alumina membrane.

Oxalate-assisted precipitation offers another approach to morphological control. This method works by "slow[ing] down the nucleation rate of BaCrO₄ crystals by complexing with the barium ion and offers control over the crystal growth and self-assembly processes via selective adsorptions probably on the facets containing elevated barium ions of the growing BaCrO₄ crystals". Using this approach, researchers successfully synthesized BaCrO₄ microdiscs composed of multi-layered microplates.

Green Chemistry Approaches Using Bio-Mediated Methods

Environmentally friendly synthesis routes have gained attention as sustainable alternatives to conventional methods. Bio-templates, particularly eggshell membranes, have emerged as innovative platforms for directing barium chromate crystallization.

Researchers have successfully employed eggshell membranes to synthesize "branch-like, feather-like BaCrO₄ nano-superstructures... with bioactive eggshell membrane as directing and assembly template". This approach represents a novel route for the formation of complex nano-superstructures while aligning with green chemistry principles.

The mechanism behind this bio-mediated synthesis involves the unique composition of the eggshell membrane, which "mainly consists of collagen, glycoprotein and proteoglycan". These biomacromolecules contain "ionic hydrophilic and hydrophobic domains" where "the hydrophilic ends may adsorb Ba²⁺ ions and provide suitable sites for the nucleation and the growth of BaCrO₄ nanoparticles".

The synthesis procedure involves fastening the eggshell membrane in a container to separate it into two horizontal compartments, into which K₂CrO₄ and BaCl₂ solutions are added respectively. The membrane facilitates controlled diffusion of ions, resulting in crystal growth at the membrane interface. The introduction of additional directing agents such as dodecanethiol can further modify the resulting structures, with researchers reporting that when "0.5-2 wt% C₁₂H₂₅SH was added into the compartments... feather-like BaCrO₄ nano-superstructures were obtained".

This bio-mediated approach offers several advantages, including operation at ambient conditions, elimination of harsh chemicals, and the ability to produce hierarchical structures with unique optical properties that differ from bulk BaCrO₄ materials.

Microfluidic and Droplet-Based Engineering of Microstructures

Advanced microfluidic technologies have recently been applied to barium chromate synthesis, enabling unprecedented control over particle architecture at the micro and nanoscale.

Droplet microfluidic technology (DMT) has emerged as a sophisticated method for preparing composite particles with precisely controlled characteristics. Researchers have demonstrated that "boron (B)/barium chromate (BaCrO₄) composite particles with controllable microstructure were prepared using droplet microfluidic technology". This approach leverages "the theory of droplet template self-assembly" to create "composite particles with controllable morphology, size, and composition".

The particles produced via DMT exhibit several superior characteristics compared to conventionally synthesized materials, including "uniform distribution of characteristic elements, high circularity, smooth surface, enhanced stacking density, and excellent flow properties". These improved physical properties translate to enhanced performance in applications, particularly in energetic materials where "the samples had a short ignition response time and significantly improved delay precision".

Microemulsion methods represent another approach to controlling barium chromate nanostructures. Studies have shown that "a bundle of the nanowires, chain structure of the nanorods, superlattice structure of the nanodots, and dispersed nanodots were successfully synthesized by changing the liquid-phase concentrations of starting materials". The microemulsion functions as a nanometer-sized reaction field, creating confined spaces for controlled crystallization.

Table 2: Morphological Diversity Achieved Through Different Synthesis Approaches

MethodDirecting Agent/TemplateResulting MorphologiesReference
DHBC-assistedPEG-b-PMAA-PO₃H₂Conelike bundles of nanofibers (10-20 nm diameter, 150 μm length)
DHBC-assistedVarious functional DHBCsX-shaped, elongated X-shaped, rodlike, flower-like plates, ellipsoids, spheres
Template-basedPorous alumina membranesAligned nanorod arrays
Oxalate-assistedOxalate ionsMulti-layered microdiscs
Bio-templatedEggshell membraneBranch-like nano-superstructures
Bio-templatedEggshell membrane + dodecanethiolFeather-like nano-superstructures
MicroemulsionSurfactantsNanowires, nanorods, nanodots
Droplet microfluidicDroplet templatesComposite particles with high circularity

Mechanistic Insights into Nucleation and Self-Assembly

Understanding the fundamental mechanisms governing nucleation, crystal growth, and self-assembly of barium chromate is crucial for rational design of synthetic strategies.

The nucleation process in barium chromate crystallization exhibits distinct induction periods followed by regular growth phases. Kinetic studies have revealed that "immediately after the induction periods, crystal lengths varied with growth time according to the relation... for the main growth, crystal lengths varied with growth time according to a more complex relation, where kl is the rate constant for surface growth, Rc is the rate of development of metal salt concentration and K is a constant that depends on the number of precipitate crystals".

Supersaturation plays a critical role in determining crystal composition, particularly in solid solution systems. Research on Ba(SO₄,CrO₄) solid solutions demonstrated that "the effective compositions are enriched in BaCrO₄, when compared to the compositions for which the fluid is more supersaturated". This phenomenon relates to the different nucleation kinetics of the pure endmembers, where "the supersaturation threshold for the less soluble endmember BaSO₄ is higher than for BaCrO₄".

Self-assembly mechanisms contribute significantly to the formation of complex hierarchical structures. For oxalate-assisted synthesis of multi-layered microdiscs, researchers proposed "the dissolution–recrystallization–self-assembly process... for a possible formation mechanism". Time-dependent experiments revealed that primary particles undergo reorganization driven by energetic considerations and directed by adsorbed modifying agents.

For bio-templated synthesis using eggshell membranes, the self-assembly process involves "the intermolecular and intramolecular non-chemical effects among the macromolecules, such as hydrogen bonding and the electrostatic effect" which "could orientate these macromolecules... and then induce the assembly of nanoparticles". The researchers propose that "BaCrO₄ nanoparticles was formed firstly, and then assembled to BaCrO₄ feather-like nano-superstructure through the orientation direction effect of eggshell membrane".

In microemulsion systems, surfactant molecules play a dual role in both controlling crystal growth and directing self-assembly: "It is main factor that the crystal growth is suppressed by the surfactant absorbed selectively onto the specific crystal faces of barium chromate. Because of hydrophobic interactions between the surface-anchored surfactant chains, the higher order structures were formed by the self-organization of the nanoparticle".

Table 3: Key Mechanistic Factors in BaCrO₄ Formation and Assembly

MechanismKey FactorsObserved EffectsReference
NucleationSupersaturation thresholdHigher threshold for BaSO₄ than BaCrO₄
Crystal growth(Residual excess solute concentration)²Determines growth rates
Self-assembly via bio-templatesHydrogen bonding, electrostatic effectsOrientation of macromolecules directs assembly
Surfactant-directed assemblySelective adsorption, hydrophobic interactionsFormation of higher-order structures
Controlled morphogenesisPolymer-crystal interactionsDirected crystal growth through selective adsorption

Physical Description

DryPowder
YELLOW CRYSTALS.

Color/Form

Heavy, pale-yellow crystalline powder
Yellow heavy monoclinic orthorhombic crystals
Greenish-yellow crystals
Crystallizes as light yellow transparent rhombic crystals

Density

4.498 at 15 °C
4.5 g/cm³

Odor

Odorless

Melting Point

1400 °C (decomposes)
1380 °C

UNII

7D7O9CF0IX

GHS Hazard Statements

Aggregated GHS information provided by 481 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (13.72%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (18.71%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (72.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (13.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (89.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (14.55%): May cause cancer [Danger Carcinogenicity];
H400 (10.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (10.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max

Other CAS

10294-40-3

Wikipedia

Barium chromate

Biological Half Life

The biological half-time in mice was 18 days.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Interaction of barium chloride and sodium chromate. The precipitate is washed, filtered and dried.
Barium carbonate + chromic acid (salt formation)

General Manufacturing Information

Paint and coating manufacturing
Chromic acid (H2CrO4), barium salt (1:1): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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